ethyl 4-[({4-[(sec-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate
Overview
Description
Ethyl 4-[({4-[(sec-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate is a complex organic compound that features a combination of aromatic and aliphatic structures
Mechanism of Action
Mode of Action
It is known that the compound is an ethyl ester of 4-(butylamino)benzoic acid , which suggests that it may interact with biological systems through the functional groups present in its structure.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of “ethyl 4-[({4-[(sec-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate” is currently unavailable .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({4-[(sec-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of 4-[(sec-butylamino)sulfonyl]phenol: This intermediate is synthesized by reacting 4-nitrophenol with sec-butylamine and a sulfonylating agent under controlled conditions.
Acetylation: The intermediate 4-[(sec-butylamino)sulfonyl]phenol is then acetylated using acetic anhydride to form 4-[(sec-butylamino)sulfonyl]phenoxyacetyl chloride.
Coupling Reaction: The final step involves coupling 4-[(sec-butylamino)sulfonyl]phenoxyacetyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({4-[(sec-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[({4-[(sec-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers explore its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Comparison with Similar Compounds
Ethyl 4-[({4-[(sec-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 4-[(4-aminophenyl)sulfonyl]amino]benzoate: This compound lacks the sec-butyl group, which may affect its biological activity and chemical reactivity.
Ethyl 4-[(4-methylphenyl)sulfonyl]amino]benzoate: The presence of a methyl group instead of a sec-butyl group can lead to differences in steric and electronic properties.
Ethyl 4-[(4-ethoxyphenyl)sulfonyl]amino]benzoate: The ethoxy group introduces additional electron-donating effects, potentially altering the compound’s reactivity and interactions.
Properties
IUPAC Name |
ethyl 4-[[2-[4-(butan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-4-15(3)23-30(26,27)19-12-10-18(11-13-19)29-14-20(24)22-17-8-6-16(7-9-17)21(25)28-5-2/h6-13,15,23H,4-5,14H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQGOBNEODUFJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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